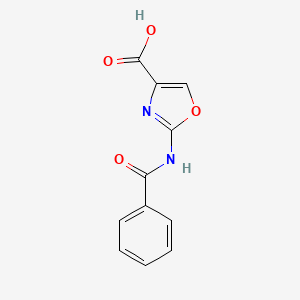

2-Benzamido-1,3-oxazole-4-carboxylic acid

Overview

Description

“2-Benzamido-1,3-oxazole-4-carboxylic acid” is a chemical compound that falls under the category of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of 2-oxazoline rings, which are common in oxazole derivatives, generally proceeds via the cyclization of a 2-amino alcohol with a suitable functional group . The overall mechanism is usually subject to Baldwin’s rules .

Chemical Reactions Analysis

Oxazoles can undergo various chemical reactions. For instance, they can be directly arylated at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Macrolides

Oxazoles like 2-Benzamido-1,3-oxazole-4-carboxylic acid are used as masked forms of activated carboxylic acids, aiding in the synthesis of macrolides, including compounds like recifeiolide and curvularin (Wasserman et al., 1981).

Formation of Oxadiazolines

These compounds can react with nitrosobenzene to form benzamidines and oxadiazolinecarboxylic acids, which are significant in various organic synthesis processes (Rodriguez et al., 1983).

Synthesis of Chloro-1,3-oxazole-4-carboxamides

Chlorination of related compounds leads to the formation of new oxazole-4-carboxamides, which have potential applications in synthetic chemistry (Kornienko et al., 2014).

Biological Applications

Antimicrobial Activity

Some derivatives of 2-Benzamido-1,3-oxazole-4-carboxylic acid exhibit antimicrobial activity against bacteria and fungi, which is significant for pharmaceutical research (Phatangare et al., 2013).

Inhibitory Activity on Blood Platelet Aggregation

Certain oxazole derivatives have shown inhibitory activity on blood platelet aggregation, comparable to aspirin, suggesting potential therapeutic applications (Ozaki et al., 1983).

HDAC Inhibitors and Antitumor Agents

Some oxazole-based hydroxamic acids exhibit cytotoxicity against various human cancer cell lines and inhibit histone deacetylases (HDACs), indicating potential as antitumor agents (Anh et al., 2020).

Materials Science

- Fluorescent Properties: Certain oxazole derivatives are fluorescent, absorbing and emitting light in specific ranges, which is useful in materials science for the development of fluorescent materials (Phatangare et al., 2013).

Future Directions

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions of “2-Benzamido-1,3-oxazole-4-carboxylic acid” could involve further exploration of its potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Compounds with similar structures, such as benzamides and oxazoles, are known to interact with various enzymes and receptors in the body .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “2-Benzamido-1,3-oxazole-4-carboxylic acid”. Benzamides often act by binding to enzymes and inhibiting their activity, while oxazoles can form hydrogen bonds and aromatic interactions with biological targets .

Biochemical Pathways

Benzamides and oxazoles are involved in a variety of biological processes, including signal transduction, gene expression, and metabolic pathways .

Pharmacokinetics

The carboxylic acid group can affect the compound’s solubility and absorption, while the benzamide and oxazole groups can influence its distribution and metabolism .

Result of Action

Similar compounds can cause changes in cellular signaling, gene expression, and metabolic activity .

Action Environment

The action, efficacy, and stability of “2-Benzamido-1,3-oxazole-4-carboxylic acid” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The carboxylic acid group can ionize at physiological pH, which can affect the compound’s solubility and interaction with biological targets .

properties

IUPAC Name |

2-benzamido-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIUMGQTZWOQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)

![3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1439369.png)

![3-[3-Fluoro-4-(1-phenylethoxy)phenyl]prop-2-enoic acid](/img/structure/B1439375.png)

![7-Hydrazino-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439378.png)

![3-[4-(4-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1439379.png)